molecular formula C16H21N5O3S B2992232 5-(Furan-2-yl(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851970-03-1

5-(Furan-2-yl(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2992232
CAS RN: 851970-03-1
M. Wt: 363.44
InChI Key: NYTKELGEYQMINJ-UHFFFAOYSA-N
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Description

5-(Furan-2-yl(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C16H21N5O3S and its molecular weight is 363.44. The purity is usually 95%.
BenchChem offers high-quality 5-(Furan-2-yl(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Furan-2-yl(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antagonistic Activity on Adenosine Receptors

  • Piperazine derivatives of 2-furanyl[1,2,4]triazolo[1,5-a][1,3,5]triazine, closely related to the chemical , have demonstrated potent and selective adenosine A2a receptor antagonistic activity. This property has shown potential in treating Parkinson's disease in rodent models (Vu et al., 2004).

Antimicrobial Applications

  • Some 1,2,4-triazole derivatives, which include furan-2-carbohydrazide and piperazine, have shown antimicrobial activities against various microorganisms. These compounds demonstrate the potential of furan-2-yl and piperazine-containing structures in developing new antimicrobial agents (Başoğlu et al., 2013).

Synthesis and Characterization

  • The synthesis and characterization of compounds containing furan-2-yl and piperazine elements, similar to the compound , have been extensively studied. These compounds have been characterized using various spectroscopic methods, highlighting the complexity and versatility of these molecules in chemical synthesis (Bektaş et al., 2007).

Potential Antidepressant and Antianxiety Activities

  • Novel series of compounds containing furan-2-yl and piperazine structures have been synthesized and evaluated for their antidepressant and antianxiety activities. These studies indicate the potential therapeutic applications of such compounds in mental health (Kumar et al., 2017).

Fungicidal and Herbicidal Activities

  • Novel furan/thiophene and piperazine-containing 1,2,4-triazole Mannich bases have been synthesized and tested for fungicidal and herbicidal activities. These compounds demonstrate the utility of furan-2-yl and piperazine derivatives in agricultural applications (Wang et al., 2015).

Neurological Applications

  • Piperazine derivatives of 2-furanyl[1,2,4]triazolo[1,5-a][1,3,5]triazine have been shown to be effective in treating neurological disorders like Parkinson's disease. This highlights the potential of such compounds in addressing central nervous system disorders (Vu et al., 2004).

properties

IUPAC Name

5-[furan-2-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3S/c1-11-17-16-21(18-11)15(23)14(25-16)13(12-3-2-10-24-12)20-6-4-19(5-7-20)8-9-22/h2-3,10,13,22-23H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTKELGEYQMINJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=CO3)N4CCN(CC4)CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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